molecular formula C16H18N2O3 B2633917 N-[2-methoxy-2-(2-methoxyphenyl)ethyl]pyridine-2-carboxamide CAS No. 1788558-03-1

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]pyridine-2-carboxamide

Cat. No.: B2633917
CAS No.: 1788558-03-1
M. Wt: 286.331
InChI Key: HLIJHMHQMHFPIN-UHFFFAOYSA-N
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Description

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]pyridine-2-carboxamide is a pyridine-2-carboxamide derivative characterized by a unique substitution pattern. Its structure includes a pyridine ring linked to a carboxamide group, with a branched ethyl chain bearing two methoxy groups: one at the 2-position of the ethyl group and another at the 2-position of the attached phenyl ring.

Properties

IUPAC Name

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-20-14-9-4-3-7-12(14)15(21-2)11-18-16(19)13-8-5-6-10-17-13/h3-10,15H,11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLIJHMHQMHFPIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(CNC(=O)C2=CC=CC=N2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methoxy-2-(2-methoxyphenyl)ethyl]pyridine-2-carboxamide typically involves multi-step organic reactions. One common approach is the reaction of 2-pyridinecarboxylic acid with 2-methoxy-2-(2-methoxyphenyl)ethylamine under appropriate conditions to form the desired carboxamide. The reaction may require the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophiles like halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of methoxybenzaldehyde or methoxybenzoic acid.

    Reduction: Formation of N-[2-methoxy-2-(2-methoxyphenyl)ethyl]amine.

    Substitution: Formation of halogenated derivatives of the original compound.

Scientific Research Applications

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]pyridine-2-carboxamide is a compound that has garnered attention in various scientific fields, particularly in medicinal chemistry and pharmacology. This article delves into its applications, supported by comprehensive data and case studies.

Pharmacological Studies

This compound has been explored for its potential as a therapeutic agent. Research indicates that compounds with similar structures often exhibit anti-inflammatory, analgesic, and neuroprotective effects. For instance, studies have shown that derivatives of pyridine can modulate neurotransmitter systems, potentially leading to applications in treating neurological disorders such as depression and anxiety disorders .

Cancer Research

The compound's ability to inhibit specific enzymes involved in cancer progression has been a focal point of research. For example, inhibitors targeting the POLQ enzyme have been developed using similar structural frameworks. These inhibitors could potentially enhance the efficacy of existing chemotherapeutic agents by overcoming resistance mechanisms in cancer cells .

Agricultural Applications

There is emerging interest in the use of this compound as a pesticide or herbicide. Compounds with methoxy substitutions have been noted for their effectiveness against various pests while exhibiting lower toxicity to non-target organisms. This dual action makes them attractive candidates for environmentally friendly agricultural practices .

Table 1: Comparison of Biological Activities

Activity TypeCompound ClassExample CompoundsReference
Anti-inflammatoryPyridine derivativesThis compound
Enzyme InhibitionPOLQ inhibitorsVarious pyridine-based inhibitors
Pesticidal ActivityMethoxy-substituted compoundsAcetamiprid, N-[2-methoxy-...]

Table 2: Case Studies

Study TitleFocus AreaFindingsReference
Inhibition of POLQ in Cancer CellsCancer ResearchEnhanced sensitivity to chemotherapy
Neuroprotective Effects of Pyridine DerivativesPharmacologyPotential treatment for neurodegenerative diseases
Efficacy of Methoxy Compounds in AgricultureAgricultural ScienceReduced pest populations with lower toxicity

Mechanism of Action

The mechanism of action of N-[2-methoxy-2-(2-methoxyphenyl)ethyl]pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The target compound’s ortho-methoxy groups on the phenyl ring and ethyl chain may enhance steric hindrance compared to the para-methoxy analog in . This could reduce metabolic degradation but increase synthetic complexity .

Synthetic Routes: The target compound may require tailored coupling conditions similar to N-Benzoyl-2-pyridinecarboxamides (e.g., acyl chloride intermediates, triethylamine as a base) but with modified reagents to accommodate the methoxy-substituted ethyl group . Thienopyridine carboxamides () employ multi-step reactions in solvents like DMF or CH2Cl2/EtOH, suggesting that solvent choice is critical for achieving high yields in structurally complex carboxamides .

Toxicity and Safety :

  • The Category 4 acute toxicity of N-[(4-methoxyphenyl)methyl]pyridine-2-carboxamide underscores the need for stringent handling protocols for similar carboxamides, even if specific data for the target compound are lacking .

Physicochemical and Ecological Properties

  • Solubility : Methoxy groups generally enhance water solubility, but the target compound’s branched structure may reduce crystallinity compared to linear analogs like N-[(4-methoxyphenyl)methyl]pyridine-2-carboxamide .
  • Ecological Impact: Limited data on persistence, bioaccumulation, or mobility for carboxamides in and suggest that such compounds are primarily research-stage molecules with uncharacterized environmental profiles .

Polymorphism and Solid-State Behavior

While describes a polymorphic form of a related pyridine-2-carboxamide derivative, polymorphism in the target compound could influence its stability and bioavailability.

Biological Activity

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]pyridine-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring, which is known for its diverse biological activities. The presence of methoxy groups enhances its lipophilicity and may influence its interaction with biological targets.

Pharmacological Effects

  • Antitumor Activity : Research indicates that derivatives of pyridine, including compounds similar to this compound, exhibit significant antitumor properties. For instance, studies have shown that related compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Antiviral Properties : Certain pyridine derivatives have been reported to possess antiviral activity, particularly against RNA viruses. This activity is often attributed to their ability to inhibit viral replication .
  • Neuroprotective Effects : Some studies suggest that compounds with similar structures may provide neuroprotective effects, potentially through the modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells .

Structure-Activity Relationship (SAR)

The SAR studies of pyridine derivatives reveal that modifications on the pyridine ring and substituents significantly influence biological activity. For example:

  • Methoxy Substitution : The introduction of methoxy groups has been shown to enhance solubility and bioavailability, leading to improved pharmacological profiles .
  • Alkyl Chain Length : Variations in the length of alkyl chains attached to the nitrogen atom can affect the potency and selectivity of these compounds against specific biological targets .

Case Studies

  • Case Study 1: Anticancer Activity
    A study evaluated the anticancer potential of various pyridine derivatives, including this compound. The results demonstrated that these compounds effectively inhibited the growth of several cancer cell lines, with IC50 values indicating significant potency compared to standard chemotherapeutic agents .
  • Case Study 2: Neuroprotection in Ischemia Models
    In a model of cerebral ischemia, related compounds showed protective effects on neuronal cells by modulating inflammatory pathways and reducing oxidative damage. This suggests a potential therapeutic application for neurodegenerative diseases .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AntitumorInhibition of cancer cell proliferation
AntiviralInhibition of viral replication
NeuroprotectiveReduction of oxidative stress in neuronal cells

Q & A

Q. What synthetic methodologies are recommended for preparing N-[2-methoxy-2-(2-methoxyphenyl)ethyl]pyridine-2-carboxamide and its analogs?

Acyl chloride-mediated coupling is a robust method for synthesizing pyridinecarboxamide derivatives. For example, N-Benzoyl-2-pyridinecarboxamides are prepared by reacting 2-pyridinecarboxylic acid with benzimidoyl chlorides in acetonitrile, followed by purification via silica gel chromatography using chloroform or acetone as eluents . Triethylamine is often employed to neutralize byproducts like HCl. This approach can be adapted for the target compound by substituting appropriate methoxy-substituted benzimidoyl chlorides.

Q. Which analytical techniques are critical for characterizing the structural purity of this compound?

High-Performance Liquid Chromatography (HPLC) is essential for assessing purity (>98% recommended for pharmacological studies) . Nuclear Magnetic Resonance (NMR) spectroscopy resolves methoxy and pyridyl proton environments, while mass spectrometry confirms molecular weight. X-ray crystallography, as applied to related thiazolidinone-pyridinecarboxamide derivatives, provides definitive structural validation .

Q. What safety protocols should be prioritized during experimental handling?

While toxicity data for this compound may be limited, general precautions include using fume hoods, nitrile gloves, and protective eyewear. Safety Data Sheets (SDS) for analogs emphasize avoiding inhalation/ingestion and proper disposal via certified waste management systems . Degradation products should be monitored during long-term storage.

Advanced Questions

Q. How can receptor binding assays be designed to evaluate 5-HT1A receptor affinity?

Competitive binding assays using radioligands like ³H-WAY-100635 are standard. Pre-treatment with selective antagonists (e.g., WAY-100635) helps validate specificity . For this compound, displacement curves should be analyzed using nonlinear regression (e.g., GraphPad Prism) to calculate Ki values. Ensure tissue homogenates (e.g., rat hippocampus) express high 5-HT1A receptor density .

Q. What experimental considerations are critical for PET imaging studies targeting 5-HT1A receptors in vivo?

Use fluorinated analogs (e.g., ¹⁸F-Mefway) to compare binding kinetics and off-target effects against established tracers like ¹⁸F-FCWAY . Kinetic modeling (e.g., Logan graphical analysis) quantifies receptor density (Bmax) and affinity (Kd). Validate results with post-mortem autoradiography to address potential discrepancies between in vivo and ex vivo data .

Q. How can polymorphism impact the compound’s physicochemical properties and bioactivity?

Polymorphic forms, as seen in structurally similar pyridinecarboxamides , may alter solubility, melting points, and receptor binding. Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) identify polymorphs. Stability studies under accelerated conditions (40°C/75% RH) assess dominant forms under physiological environments.

Q. How should researchers resolve contradictions in reported binding affinities across studies?

Discrepancies may arise from assay conditions (e.g., buffer pH, temperature) or receptor source (recombinant vs. native). Meta-analyses should normalize data to reference ligands (e.g., serotonin for 5-HT1A) and account for species differences. Molecular docking simulations (e.g., AutoDock Vina) can reconcile structural-activity relationships .

Q. What methodologies assess metabolic stability in preclinical development?

Liver microsome assays (human/rodent) quantify metabolic half-life (t½) via LC-MS/MS. Cytochrome P450 inhibition studies (e.g., CYP3A4, CYP2D6) identify enzyme interactions. For in vivo correlation, administer the compound with/without CYP inhibitors (e.g., ketoconazole) and measure plasma clearance .

Q. How can molecular docking elucidate interactions with 5-HT1A receptors?

Docking simulations (e.g., Schrödinger Suite) model the compound’s binding to the receptor’s orthosteric site. Key interactions include hydrogen bonds between the pyridine nitrogen and Ser159, and π-π stacking with Phe361 . Compare results with mutagenesis studies (e.g., Ala-scanning) to validate critical residues.

Q. What strategies address discrepancies between in vitro potency and in vivo efficacy?

Evaluate blood-brain barrier (BBB) penetration using Parallel Artificial Membrane Permeability Assays (PAMPA) or in situ perfusion. Pharmacokinetic profiling (AUC, Cmax) identifies bioavailability limitations. For CNS targets, intracerebroventricular (ICV) administration bypasses BBB issues, isolating pharmacodynamic effects .

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